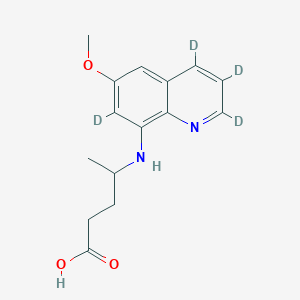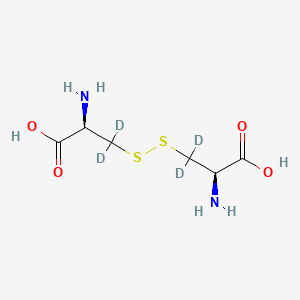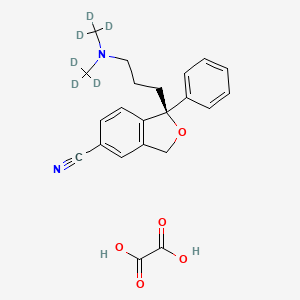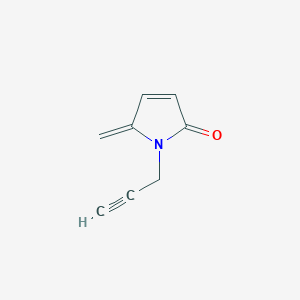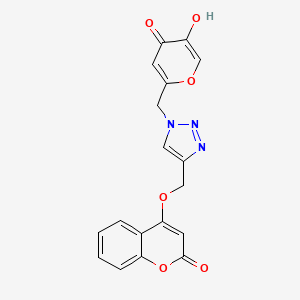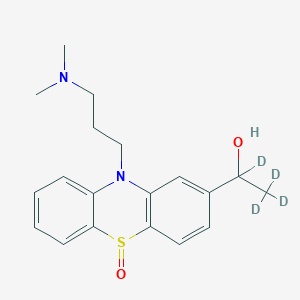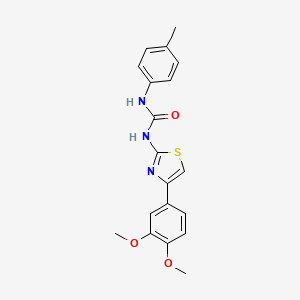
Anticancer agent 37
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 37 is a synthetic compound developed for its potent anticancer properties. It has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a promising candidate for cancer therapy. The compound’s unique structure and mechanism of action distinguish it from other anticancer agents, offering potential advantages in terms of efficacy and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 37 involves a multi-step process. The initial step typically includes the formation of a core structure through a condensation reaction between an aromatic aldehyde and a primary amine. This is followed by a series of functional group modifications, including halogenation, nitration, and reduction reactions. The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include ethanol, methanol, and dichloromethane. The final product is subjected to rigorous quality control measures to ensure its consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 37 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer agent 37 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Evaluated in preclinical and clinical trials for its efficacy in treating different types of cancer, including breast, lung, and colon cancer.
Industry: Potentially used in the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of Anticancer agent 37 involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. The compound targets specific molecular pathways, such as the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and inhibition of cell growth. Additionally, it interferes with DNA replication and repair processes, further contributing to its anticancer effects.
Comparison with Similar Compounds
Anthraquinones: Known for their anticancer properties, but often associated with significant side effects.
Thienopyrimidines: Exhibit anticancer activity through kinase inhibition, similar to Anticancer agent 37.
Coumarins: Another class of compounds with anticancer properties, but with different mechanisms of action.
Uniqueness of this compound: this compound stands out due to its unique structure and dual mechanism of action, targeting both signaling pathways and DNA processes. This dual targeting approach enhances its efficacy and reduces the likelihood of resistance development compared to other anticancer agents.
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C19H19N3O3S/c1-12-4-7-14(8-5-12)20-18(23)22-19-21-15(11-26-19)13-6-9-16(24-2)17(10-13)25-3/h4-11H,1-3H3,(H2,20,21,22,23) |
InChI Key |
ZOTACLSUTWXWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
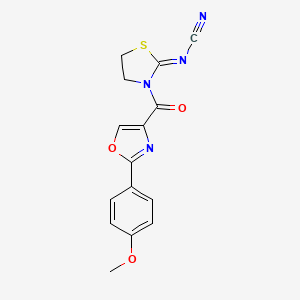
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)

